molecular formula C25H7D15OP · Br B1164257 MitoP-d15

MitoP-d15

Cat. No.: B1164257
M. Wt: 464.4
InChI Key: SVALDZORJHFRCU-CORGUAOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MitoP-d15 is intended for use as an internal standard for the quantification of MitoP by GC- or LC-MS. MitoP is a phenol product produced by the reaction of H2O2 with the ratiometric mass spectrometry probe MitoB. MitoB contains a triphenylphosphonium cation component that drives its accumulation in mitochondria where its arylboronic moiety selectively reacts with H2O2 to produce MitoP. Quantifying the MitoP/MitoB ratio by LC-MS/MS reflects the mitochondrial matrix H2O2 concentration.

Scientific Research Applications

Mitochondrial Targeting and Hydrogen Peroxide Detection

  • MitoP-d15, when used with MitoB, facilitates the detection and quantification of hydrogen peroxide in mitochondria within living organisms. This is achieved by the conversion of MitoB into MitoP by hydrogen peroxide in the mitochondrial matrix. The concentration of hydrogen peroxide is determined from the MitoP to MitoB ratio, using mass spectrometry with d15-MitoP and d15-MitoB as standards. This method plays a crucial role in understanding oxidative damage related to aging, cardiovascular diseases, neurodegeneration, and cancer (Cairns, McQuaker, Murphy, & Hartley, 2015) (Cairns, McQuaker, Murphy, & Hartley, 2021).

Mitochondrial Proteome Database (MITOP) Update

  • While not directly about this compound, the MITOP database provides comprehensive genetic and functional information on mitochondrial-encoded proteins and genes across several species. This database is instrumental in researching mitochondrial functions and disorders, potentially intersecting with studies involving this compound (Scharfe et al., 2000) (Scharfe et al., 1999).

Visualization of Mitochondria

  • This compound-related studies also involve the development of profluorescent probes like MitoP-2 and MitoP-3 for mitochondrial imaging. These probes are activated under the action of the nitroreductase (NTR) enzyme, enabling precise staining of mitochondrial compartments in cellular experiments under normoxic conditions (Filho, Dao, Martin, & Benhida, 2020).

Role in Cancer Cell Death and Treatment

  • Studies have shown that targeting mitochondria with compounds like this compound can lead to the destruction of cancer cells via mechanisms like excessive mitophagy/autophagy-driven energy depletion. This approach is significant in understanding and developing new cancer therapies (Zhu et al., 2019).

Properties

Molecular Formula

C25H7D15OP · Br

Molecular Weight

464.4

InChI

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;

InChI Key

SVALDZORJHFRCU-CORGUAOTSA-N

SMILES

OC1=CC=CC(C[P+](C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])=C1.[Br-]

Synonyms

MitoPhenol-d15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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